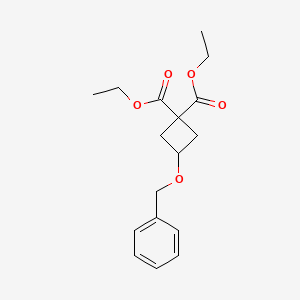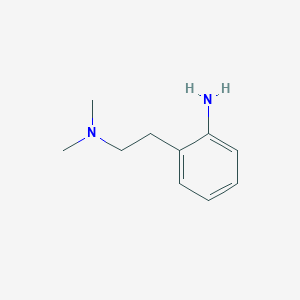![molecular formula C15H11ClN2O2 B1316941 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid CAS No. 126861-66-3](/img/structure/B1316941.png)
2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazole-3-carboxylic acid is a compound that may be used in the synthesis of various other compounds . It is a part of the indazole family, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
Indazole synthesis involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The synthesis generally produces good to excellent yields, with minimal formation of byproducts .Molecular Structure Analysis
Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .Chemical Reactions Analysis
Indazole derivatives undergo various reactions. For instance, they can react with arynes under mild reaction conditions to afford 3-substituted indazoles in good yields . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Scientific Research Applications
2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid and its derivatives have garnered interest in scientific research due to their unique chemical structure and potential for various biological activities. Here, we explore recent findings and applications in scientific research, focusing on areas excluding drug use, dosage, and side effects.
Antineoplastic Properties
One of the significant applications of indazole derivatives, including those related to 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid, is in the development of antineoplastic drugs. Lonidamine, a derivative, exemplifies the utility of indazole-3-carboxylic acids in cancer treatment. It acts not by inhibiting nucleic acids or protein synthesis but through impairing energy metabolism in cancer cells. Lonidamine enhances the effects of anthracyclines and cisplatin, offering a synergistic approach in treating solid tumors without overlapping side effects with conventional antineoplastic agents (Di Cosimo et al., 2003).
Biological Activities of Indazole Derivatives
Indazoles, by virtue of their nitrogen-containing heterocyclic structure, exhibit a wide range of biological activities, making them candidates for developing novel therapeutic agents. Research focusing on indazole derivatives over recent years highlights their potential in anticancer and anti-inflammatory therapies, as well as their roles in treating neurodegenerative disorders and kinase-related diseases. These compounds' versatility stems from their pharmacological significance, with modifications leading to new molecules exhibiting varied biological and therapeutic properties (Denya et al., 2018).
Environmental Impact and Biodegradation
Research into chlorophenols, such as 4-chlorophenol, which shares structural similarities with 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid, indicates moderate toxic effects to aquatic and mammalian life. These studies shed light on the environmental persistence of chlorinated compounds and the role of adapted microflora in their biodegradation. Understanding the environmental behavior of these compounds is crucial for assessing their full impact and potential for bioaccumulation, as well as developing strategies for mitigation and remediation (Krijgsheld & Gen, 1986).
Safety And Hazards
Indazole-3-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOXZQVCIJTFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

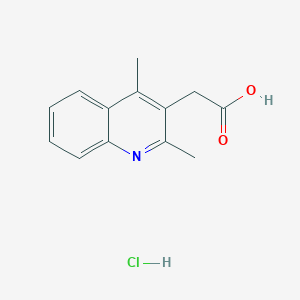
![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)
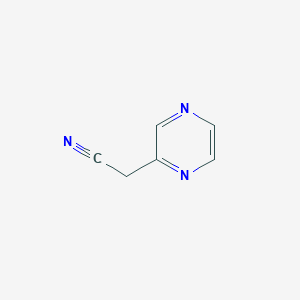
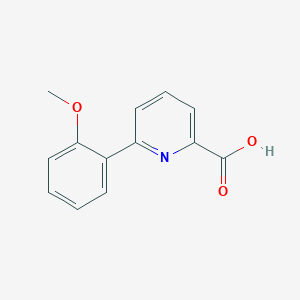
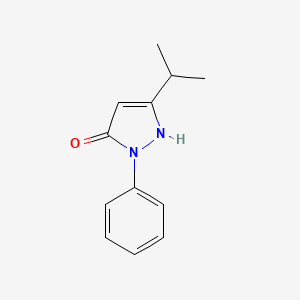
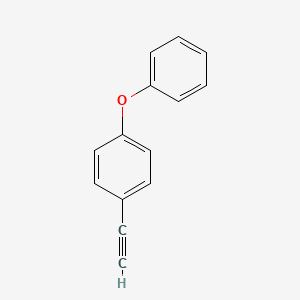

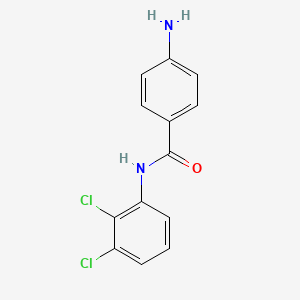
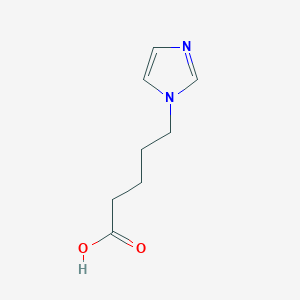
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
